1-butyl-4,5-dimethyl-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-4,5-dimethyl-1H-imidazole-2-thiol is a heterocyclic compound with a molecular formula of C9H16N2S and a molecular weight of 184.31 g/mol . This compound features an imidazole ring substituted with butyl and dimethyl groups, as well as a thiol group at the 2-position. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Similar compounds such as 1-butylimidazole have been reported to act as n-coordinated ligands .
Mode of Action
It’s known that imidazole derivatives can exhibit strong reactivity towards electrophiles and nucleophiles . This suggests that 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol might interact with its targets through similar mechanisms.
Biochemical Pathways
Imidazole derivatives are known to be involved in various biochemical reactions, including the cyclocondensation of 1,3-dicarbonyl compounds .
Pharmacokinetics
For instance, its predicted melting point is 113.93°C, and its boiling point is approximately 247.2°C at 760 mmHg . These properties might influence the compound’s bioavailability.
Result of Action
Some imidazole derivatives have shown antimicrobial potential , suggesting that this compound might have similar effects.
Action Environment
It’s known that the compound should be stored at room temperature , indicating that temperature might affect its stability and efficacy.
Preparation Methods
The synthesis of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-butyl-4,5-dimethyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or iodine, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . Major products formed from these reactions include disulfides, thiolates, and substituted imidazole derivatives .
Scientific Research Applications
1-butyl-4,5-dimethyl-1H-imidazole-2-thiol has several scientific research applications:
Comparison with Similar Compounds
1-butyl-4,5-dimethyl-1H-imidazole-2-thiol can be compared with other imidazole derivatives, such as:
1-butylimidazole: Lacks the dimethyl and thiol groups, resulting in different chemical properties and applications.
4-tert-butyl-1H-imidazole: Contains a tert-butyl group instead of a butyl group, leading to variations in steric effects and reactivity.
1-butyl-4,5-dimethylimidazole:
The uniqueness of this compound lies in its combination of butyl, dimethyl, and thiol groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-butyl-4,5-dimethyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-4-5-6-11-8(3)7(2)10-9(11)12/h4-6H2,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSAKJFXJHSTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(NC1=S)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.